N~3~-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide
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Overview
Description
N~3~-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide, also known by its IUPAC name, is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C17H14ClN3S
Molecular Weight: 333.83 g/mol
CAS Number: 18472-51-0
Preparation Methods
Synthetic Routes: The synthesis of this compound involves intricate steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Unfortunately, detailed literature on the exact synthetic pathway is scarce.
Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. researchers have explored various approaches, including multistep syntheses and modifications of existing scaffolds.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to corresponding amines.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.
Major Products: The specific products depend on reaction conditions. Commonly observed products include amine derivatives, thioamides, and substituted heterocycles.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules due to its unique structure.
Catalysis: Investigated as a potential catalyst in organic transformations.
Antimicrobial Properties: Explored for its antibacterial and antifungal effects.
Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties .
Pharmaceuticals: Potential lead compounds for drug development.
Materials Science: Used in the design of novel materials.
Mechanism of Action
The precise mechanism remains elusive. its biological effects likely involve interactions with specific receptors or enzymes, modulating cellular pathways.
Comparison with Similar Compounds
While N3-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide is unique, it shares structural features with related compounds:
N-(4-Chlorophenyl)acetamide: A simpler analog .
3-(4-Chlorophenyl)propionic acid: Another related compound .
Properties
Molecular Formula |
C22H28ClN3S |
---|---|
Molecular Weight |
402.0 g/mol |
IUPAC Name |
(1R,2S,9S,10R)-N-(4-chlorophenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide |
InChI |
InChI=1S/C22H28ClN3S/c23-18-6-8-19(9-7-18)24-22(27)26-11-3-4-15-12-16-13-17(21(15)26)14-25-10-2-1-5-20(16)25/h6-9,12,16-17,20-21H,1-5,10-11,13-14H2,(H,24,27)/t16-,17-,20-,21-/m1/s1 |
InChI Key |
LJMIHNWGPQSCOB-DEPWHIHDSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@H]([C@H]2C1)C=C4[C@H]3N(CCC4)C(=S)NC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C=C4C3N(CCC4)C(=S)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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